4-Methoxyphenyl cyanate

Conformational analysis Polarizability anisotropy Aryl cyanate spatial structure

4-Methoxyphenyl cyanate (CAS 2983-74-6), systematically named (4-methoxyphenyl) cyanate or 4-methoxyphenol cyanate ester, is a monofunctional aryl cyanate ester with the molecular formula C₈H₇NO₂ and a molecular weight of 149.15 g/mol. As a liquid at room temperature with a melting point of 26–28 °C and a boiling point of 118–119 °C at 10 mmHg , it serves as a key monomer and model compound for studying cyanate ester [2+2+2] cyclotrimerization chemistry and as a reactive building block in the synthesis of polycyanurate thermosets and copolymers.

Molecular Formula C8H7NO2
Molecular Weight 149.15 g/mol
CAS No. 2983-74-6
Cat. No. B1595366
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Methoxyphenyl cyanate
CAS2983-74-6
Molecular FormulaC8H7NO2
Molecular Weight149.15 g/mol
Structural Identifiers
SMILESCOC1=CC=C(C=C1)OC#N
InChIInChI=1S/C8H7NO2/c1-10-7-2-4-8(5-3-7)11-6-9/h2-5H,1H3
InChIKeyRFXSQXFVJCZAMW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Methoxyphenyl Cyanate (CAS 2983-74-6) – A Monofunctional Aryl Cyanate Ester for Cyclotrimerization & Copolymer Design


4-Methoxyphenyl cyanate (CAS 2983-74-6), systematically named (4-methoxyphenyl) cyanate or 4-methoxyphenol cyanate ester, is a monofunctional aryl cyanate ester with the molecular formula C₈H₇NO₂ and a molecular weight of 149.15 g/mol . As a liquid at room temperature with a melting point of 26–28 °C and a boiling point of 118–119 °C at 10 mmHg , it serves as a key monomer and model compound for studying cyanate ester [2+2+2] cyclotrimerization chemistry and as a reactive building block in the synthesis of polycyanurate thermosets and copolymers [1]. The para-methoxy substituent modulates both the electronic properties and spatial conformation of the cyanate group, distinguishing this compound from unsubstituted phenyl cyanate and other ring-substituted analogs [2].

Why Aryl Cyanate Esters Cannot Be Interchanged – The Case for 4-Methoxyphenyl Cyanate Selection


Monofunctional aryl cyanate esters with different ring substituents exhibit fundamental differences in three properties critical to reaction design and material performance: (i) spatial conformation (planar vs. nonplanar), which governs packing and cyclotrimerization kinetics [1]; (ii) electronic activation of the cyanate group, which dictates electrophilic cyanation reactivity and polymerization rate [2]; and (iii) melting point and volatility, which determine handling compatibility and processability in bulk or plasma-based polymerization [3]. Simply substituting 4-methoxyphenyl cyanate with, for example, phenyl cyanate, a halogenated analog, or a regioisomer such as 2-methoxyphenyl cyanate, will alter reaction trajectories, dielectric film properties, or cross-link density control in copolymer systems. The quantitative evidence below establishes where 4-methoxyphenyl cyanate’s differentiation is both measurable and consequential for procurement decisions.

Differentiation Evidence for 4-Methoxyphenyl Cyanate – Quantitative Head-to-Head Data vs. Closest Analogs


Conformational Planarity of 4-Methoxyphenyl Cyanate vs. Halogenated and Nitrated Aryl Cyanates

Polarizability anisotropy measurements demonstrate that 4-methoxyphenyl cyanate, like unsubstituted phenyl cyanate, adopts a planar conformation in solution. In contrast, 4-chloro-, 4-bromo-, and 4-nitrophenyl cyanates possess nonplanar conformations [1]. This binary classification means that 4-methoxyphenyl cyanate cannot be replaced by halogenated or nitro-substituted analogs in applications where π-conjugation continuity across the aryl–cyanate scaffold is critical, such as in conjugated polymer films or where predictable cyclotrimerization packing geometry is required.

Conformational analysis Polarizability anisotropy Aryl cyanate spatial structure

Cyclotrimerization Activation Energy: Positional Effect of para-Methoxy Substitution vs. Bulkier Cyanate Esters

Phenyl cyanate ester (unsubstituted) undergoes thermal [2+2+2] cyclotrimerization with an activation energy of approximately 70–73 kJ mol⁻¹ as determined by DSC isoconversional (KAS) and model-fitting methods [1]. Structurally bulkier cyanate esters studied under comparable conditions exhibit activation energies of approximately 95 kJ mol⁻¹, and the rate constant for phenyl cyanate is one to two orders of magnitude higher than for the bulkier analogs in the 200–300 °C range [1]. While the para-methoxy group of 4-methoxyphenyl cyanate adds steric and electronic modulation relative to unsubstituted phenyl cyanate—placing its cyclotrimerization activation energy in the intermediate regime—it remains distinctly lower than that of multi-ring or dicyanate monomers, for which activation energies span 50–100 kJ mol⁻¹ depending on conversion [2]. This establishes 4-methoxyphenyl cyanate as a moderate-reactivity monofunctional monomer whose processing window differs predictably from both the faster phenyl cyanate and the slower, bulkier dicyanate esters.

Cyclotrimerization kinetics Activation energy DSC isoconversional analysis

Regioisomeric Melting Point Difference: 4-Methoxyphenyl Cyanate vs. 2-Methoxyphenyl Cyanate

The regioisomeric pair 4-methoxyphenyl cyanate (para) and 2-methoxyphenyl cyanate (ortho) share the same molecular formula and molecular weight (149.15 g/mol) but differ dramatically in melting point. 4-Methoxyphenyl cyanate melts at 26–28 °C and is therefore a low-melting solid or near-room-temperature liquid . 2-Methoxyphenyl cyanate melts at 83 °C (boiling point 121–122 °C at 10 mmHg) . This 55–57 °C difference in melting point has direct consequences for handling, metering, and solvent-free processing: the para-isomer remains pumpable and miscible at or near ambient temperatures, whereas the ortho-isomer requires heated equipment for transfer and mixing.

Regioisomer physical properties Melting point Processability

Dielectric Performance of Plasma-Polymerized 4-Methoxyphenyl Cyanate Thin Films vs. 4-Phenylphenol Cyanate Ester Films

Plasma-polymerized poly(4-methoxyphenol cyanate ester) (PPMPCE) and plasma-polymerized poly(4-phenylphenol cyanate ester) (PPPPCE) thin films were fabricated under identical plasma conditions and their dielectric properties were compared [1]. PPPPCE thin films exhibited a lower dielectric constant than PPMPCE films across the measurement frequency range; both materials showed decreasing dielectric constant with increasing measurement frequency [1]. The higher dielectric constant of PPMPCE is attributed to the greater polarity imparted by the para-methoxy group, which enhances the dielectric response relative to the para-phenyl-substituted analog. This positions 4-methoxyphenyl cyanate as the preferred monomer precursor when a higher dielectric constant polycyanurate film is desired for intermetallic dielectric applications in microelectronics.

Plasma polymerization Dielectric constant Polycyanurate thin films

Patent-Disclosed Use as Monofunctional Cyanate Ester Monomer in Shape Memory Copolymer Formulations

Multiple patent filings explicitly claim 4-methoxyphenyl cyanate ester as a monofunctional cyanate ester monomer in shape memory polymer (SMP) formulations, listed alongside phenyl cyanate, 4-nonylphenyl cyanate, 4-phenylphenyl cyanate, and 4-cumylphenol cyanate ester [1]. In this application, monofunctional cyanate esters serve as chain terminators to control cross-link density and tune glass transition temperature (Tg) in thermoset cyanate ester networks [1]. The para-methoxy substituent provides a distinct polarity and reactivity profile compared to the alkyl- or phenyl-substituted alternatives in the same claim group, enabling formulators to modulate hydrophilicity, dielectric properties, and curing kinetics without altering the core cyanurate cross-link chemistry.

Shape memory polymer Cyanate ester copolymer Cross-link density control

Best Research & Industrial Application Scenarios for 4-Methoxyphenyl Cyanate Based on Quantitative Differentiation Evidence


Model Compound for Mechanistic Cyclotrimerization Studies

4-Methoxyphenyl cyanate serves as an ideal monofunctional model substrate for studying the kinetics and mechanism of aryl cyanate [2+2+2] cyclotrimerization. Its moderate reactivity—intermediate between the faster unsubstituted phenyl cyanate (Eₐ ≈ 70 kJ mol⁻¹) and the slower bulkier dicyanate esters (Eₐ ≈ 95 kJ mol⁻¹) [1]—allows DSC experiments to be conducted across a tractable temperature window without the diffusion limitations that plague difunctional monomers at high conversion [2]. The planar conformation ensures that cyclotrimerization proceeds without the conformational reorganization barrier present in nonplanar halogenated or nitro-substituted aryl cyanates, simplifying kinetic interpretation [3].

Dielectric Interlayer Thin Films via Plasma Polymerization

The para-methoxy group imparts a higher dielectric constant to plasma-polymerized poly(4-methoxyphenol cyanate ester) (PPMPCE) films compared to films derived from 4-phenylphenol cyanate ester (PPPPCE) under identical plasma deposition conditions [4]. This makes 4-methoxyphenyl cyanate the monomer of choice when fabricating higher-ε polycyanurate thin films for intermetallic dielectric layers in microelectronic packaging, where the dielectric constant must match specific device impedance requirements and can be tuned by monomer selection.

Cross-Link Density Modulator in High-Temperature Shape Memory Cyanate Ester Copolymers

4-Methoxyphenyl cyanate ester is explicitly claimed as a monofunctional termonomer in shape memory cyanate ester copolymer formulations, where it controls cross-link density and modulates Tg [5]. Compared to the non-polar alkyl-substituted alternatives (e.g., 4-nonylphenyl cyanate), the para-methoxy group introduces polarity and hydrogen-bond acceptor capacity that can be exploited to fine-tune interfacial adhesion, moisture uptake, and compatibility with polar co-monomers or fillers in space-grade thermoset SMPs.

Electrophilic Cyanation of Electron-Rich Aromatic Substrates

Activated aryl cyanates, including 4-methoxyphenyl cyanate, have been employed as electrophilic cyanation reagents for the selective para-cyanation of electron-rich aromatics using AlCl₃/HCl, yielding moderate to good conversions with preferential formation of para-isomers [6]. The electron-donating para-methoxy substituent attenuates the electrophilicity of the cyanate group compared to more strongly activated (e.g., nitro-substituted) analogs, offering a tunable reactivity profile for selective monocyanation of sensitive substrates.

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